Enhanced Lipophilicity of (3-Ethyl-5-iodophenyl)methanol vs. 3-Iodobenzyl Alcohol Drives Superior Membrane Permeability in Drug Discovery
(3-Ethyl-5-iodophenyl)methanol exhibits a calculated logP (XLogP3) of 2.5, which is substantially higher than the logP of 1.78 for 3-iodobenzyl alcohol (CAS 57455-06-8), the closest non-ethylated analog [1]. This 0.72 log unit increase corresponds to an approximately 5.2-fold increase in octanol-water partition coefficient. A second source reports LogP > 3 for the target compound, indicating even greater lipophilicity . In drug discovery, compounds with logP values in the 2–3 range are generally considered to possess an optimal balance of membrane permeability and aqueous solubility, whereas logP below 2 may limit passive membrane diffusion. The ethyl substituent is the driver of this lipophilicity shift.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; LogP > 3 (second source) |
| Comparator Or Baseline | 3-Iodobenzyl alcohol: logP = 1.78 |
| Quantified Difference | Δ logP ≈ +0.72 (XLogP3) to >+1.22; ~5.2-fold increase in partition coefficient |
| Conditions | Calculated logP values from authoritative databases and vendor datasheets |
Why This Matters
Higher lipophilicity directly translates into improved blood-brain barrier penetration and cellular membrane permeability for derived drug candidates, making this scaffold preferable for CNS-targeted programs.
- [1] Kuujia. Cas no 2734776-51-1: XLogP3 = 2.5. https://www.kuujia.com/cas-2734776-51-1 View Source
